REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([NH:15][C:16](NC)=[O:17])(=[O:14])=[O:13]>ClC1C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([N:15]=[C:16]=[O:17])(=[O:14])=[O:13]
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Name
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N-(2-methoxyethoxy-phenylsulfonyl)-N'-methylurea
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Quantity
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13 g
|
Type
|
reactant
|
Smiles
|
COCCOC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried by azeotropic destillation of about 20 ml of the solvent
|
Type
|
ADDITION
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Details
|
7.0 g of phosgen are introduced into the solution within 45 minutes at a temperature of the reaction mixture to dryness
|
Duration
|
45 min
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=C(C=CC=C1)S(=O)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |